2,3-Dimethyl-5-phenyl-1,2-oxazol-2-ium perchlorate
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Overview
Description
2,3-Dimethyl-5-phenyl-1,2-oxazol-2-ium perchlorate is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are known for their aromatic properties and are widely used in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-phenyl-1,2-oxazol-2-ium perchlorate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to the corresponding oxazoles using commercial manganese dioxide . Other methods include the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-phenyl-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic aromatic substitution at the C5 position, requiring electron-donating groups.
Nucleophilic Aromatic Substitution: Occurs with leaving groups at the C2 position.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, NiO2, CuBr2/DBU.
Substitution Reagents: Electrophiles for aromatic substitution, such as bromotrichloromethane.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2,3-Dimethyl-5-phenyl-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-phenyl-1,2-oxazol-2-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which can modulate the activity of biological molecules . Specific pathways and targets depend on the functional groups present on the oxazole ring and their interactions with the biological environment .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound for a vast class of heterocyclic aromatic organic compounds.
Isoxazole: An isomer with oxygen and nitrogen atoms at the 1,2 positions.
Uniqueness
2,3-Dimethyl-5-phenyl-1,2-oxazol-2-ium perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52063-17-9 |
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Molecular Formula |
C11H12ClNO5 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
2,3-dimethyl-5-phenyl-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C11H12NO.ClHO4/c1-9-8-11(13-12(9)2)10-6-4-3-5-7-10;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
SGUBVCRKSQTPAZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](OC(=C1)C2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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